diacetyloxy(difluoro)boranuide;hydron;fluoride

Safety engineering Process chemistry BF₃ reagent selection

Researchers handling gaseous BF₃ face safety risks and need specialized equipment. BF₃·2CH₃COOH (CAS 373-61-5) is a room-temperature liquid Lewis acid (~36% BF₃ basis) that eliminates gas handling. Key advantages: • Flash point 83°C vs. 48°C for BF₃·OEt₂, enabling safer storage and transport; • Boiling range 143-146°C for controlled reactivity; • >95.7% PAO yield in 1-decene oligomerization at ambient 30°C; • Near-quantitative isobutyric acid from propylene at 95-105°C; • Protodesilylation of propargylsilanes to terminal allenes in one step. Supplied as a ready-to-use liquid; no gas-handling equipment needed.

Molecular Formula C4H8BF3O4
Molecular Weight 187.91 g/mol
CAS No. 373-61-5
Cat. No. B2544153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediacetyloxy(difluoro)boranuide;hydron;fluoride
CAS373-61-5
Molecular FormulaC4H8BF3O4
Molecular Weight187.91 g/mol
Structural Identifiers
InChIInChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1
InChIKeySQSDCNHOYPJGDQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BF₃·2CH₃COOH Liquid BF₃ Source


Boron trifluoride acetic acid complex, formally bis(acetato-κO)difluoroborate(1−) hydrogen fluoride (1:2:1) and commonly designated BF₃·2CH₃COOH (CAS 373-61-5), is a room-temperature liquid Lewis acid that serves as a convenient, non-gaseous source of BF₃ for a broad spectrum of acid-catalyzed transformations [1]. Unlike BF₃·OEt₂, which has a flash point ~48 °C and boiling point 126 °C, this diacetic acid complex exhibits a flash point of 83 °C and a boiling range of 143–146 °C, providing a wider safety margin during handling and storage . The commercially supplied liquid form (~36% BF₃ basis, density 1.353 g/mL at 20 °C) eliminates the need for gas-handling equipment required for free BF₃ .

Convenient liquid BF₃ source — eliminates need for gas-handling equipment
Wider thermal safety window than BF₃·OEt₂ (reported higher flash point and boiling range)
Compatible with acid-catalyzed transformations: alkylation, polymerization, carbonylation, oligomerization

BF₃·2CH₃COOH Substitution Limitations


BF₃ complexes differ substantially in their counterion effects, physical state, and thermal stability, which directly govern reaction kinetics, safety profiles, and product distributions. In cationic styrene polymerization, solvent transfer constants decrease in the order BF₃·CH₃OH > BF₃·CH₃CO₂H > BF₃·2CH₃CO₂H > BF₃·O(C₂H₅)₂, while spontaneous termination constants follow the reverse order, meaning that substituting BF₃·2CH₃COOH for BF₃·OEt₂ or the monoacetic acid complex fundamentally alters molecular weight control and termination behavior [1]. Likewise, while BF₃·OEt₂ and BF₃·2CH₃COOH are both active in olefin carbonylation, their differing Lewis acidity and ligand lability lead to distinct catalytic stability and recyclability profiles [2]. The underlying quantitative differences documented in Section 3 make generic interchange of these complexes a source of process variability, yield loss, and potential safety incidents [1][2].

Kinetics Counterion identity alters polymerization transfer and termination constants; substituting BF₃·OEt₂ or monoacetic acid complex may shift molecular weight control.
Catalysis Lewis acidity and ligand lability differ, affecting catalytic stability and recyclability in carbonylation processes.
Safety Flash point and boiling range are complex-specific; higher thermal margin does not guarantee process interchange without revalidation.

BF₃·2CH₃COOH Head-to-Head Comparisons


Thermal Safety vs. BF₃·OEt₂

BF₃·2CH₃COOH (CAS 373-61-5) exhibits a closed-cup flash point of 83 °C and a boiling range of 143–146 °C, whereas BF₃·OEt₂ (CAS 109-63-7) has a significantly lower flash point of 48 °C and boiling point of 126–129 °C [1]. This 35 °C higher flash point and 17 °C higher boiling point translate to a wider thermal safety window during storage, transfer, and exothermic reactions . The diacetic acid complex also has a higher density (1.353 vs. 1.15 g/mL), which can influence phase separation behavior in biphasic workups .

Thermal Safety
Head-to-head
Flash point 83 °C vs 48 °C (BF₃·OEt₂); boiling point 143–146 °C vs 126–129 °C.
Reported wider thermal safety window.
Supports safer handling in process chemistry; density difference also noted.
Safety engineering Process chemistry BF₃ reagent selection

Cationic Polymerization Kinetic Profile

In the cationic polymerization of styrene in ethylene chloride at 30 °C, the solvent transfer constants (which govern chain transfer to solvent and thus molecular weight distribution) decrease in the order BF₃·CH₃OH > BF₃·CH₃CO₂H (monoacetic acid) > BF₃·2CH₃CO₂H (diacetic acid) > BF₃·O(C₂H₅)₂, while spontaneous termination constants follow the reverse order [1]. This means BF₃·2CH₃COOH provides intermediate control: less chain transfer than the methanol or monoacetic acid complexes, yet more facile spontaneous termination (i.e., built-in molecular weight limiting) than BF₃·OEt₂ [1]. Practically, this allows production of lower and more uniform molecular weight polymers without requiring external terminating agents [1].

Polymerization Kinetics
Head-to-head
Solvent transfer rank: CH₃OH > CH₃CO₂H (mono) > 2CH₃CO₂H > OEt₂; termination order reversed.
Reported intermediate molecular weight control.
May support controlled styrene polymerization without external terminators.
Cationic polymerization Polymer chemistry Kinetics

Olefin Carbonylation to Carboxylic Acids

The mixed system 3BF₃·2CH₂ClCOOH + BF₃·2CH₃COOH catalyzes selective carbonylation of propylene and n-butylenes to give isobutyric acid or α-methylbutyric acid in near-quantitative yield at 95–105 °C and 200 atm CO pressure, with an equimolar catalyst:olefin:water ratio [1]. BF₃ complexes with acetic or propionic acid are also reported to be highly active and stable catalysts for carbonylation of isobutylene, its oligomers, and n-olefins at 80–100 °C and 100 atm CO, and may be reused repeatedly without loss of initial activity [2][3]. While BF₃·2CH₃COOH and BF₃·2CH₃CH₂COOH complexes exhibit comparable catalytic activity, the acetic acid complex is often preferred for downstream workup because acetic acid is more easily removed than propionic acid [2].

Carbonylation Yield
Class-level
Near-quantitative yields with BF₃·2CH₃COOH-containing mixed system; comparable activity to propionic acid analog.
Class-level comparable activity; easier workup.
Individual component yields not deconvoluted; data to verify for specific substrates.
Carbonylation Carboxylic acid synthesis Industrial catalysis

1-Decene Oligomerization to Low-Viscosity PAO

Using BF₃/acetic acid complex as catalyst for 1-decene oligomerization at only 30 °C, 0.2 MPa, and 2 h reaction time (catalyst:monomer mass ratio 1:100), the conversion of 1-decene exceeds 99.4% and the yield of poly-alpha-olefin (PAO) exceeds 95.7% [1]. The resulting PAO product exhibits a kinematic viscosity at 100 °C of 4.33 mm²/s, a viscosity index of 134, and a pour point of −53 °C [1]. In comparison, BF₃/alcohol (e.g., BF₃·C₂H₅OH) initiating systems typically require higher temperatures (50–80 °C) or longer residence times to achieve comparable conversion levels in continuous processes [2]. The BF₃/acetic acid complex can also be recycled; although recycled catalyst shows decreased activity, supplementing with a portion of fresh complex restores product composition and PAO performance to levels identical to those obtained with entirely fresh catalyst [1].

PAO Synthesis
Cross-study
1‑Decene conversion >99.4%, PAO yield >95.7% at 30 °C.
Reported ambient‑temperature high conversion.
Energy‑saving potential for PAO production; VI 134, pour point −53 °C.
Poly-alpha-olefin (PAO) synthesis Lubricant base oil Olefin oligomerization

Regiospecific Allene Synthesis from Propargylsilanes

BF₃·2CH₃COOH mediates the protodesilylation of propargyltrimethylsilanes to yield terminal allenes regiospecifically with very good to excellent yields and high purity [1]. This reagent provides a direct route to terminal allenes without the competing formation of isomeric internal allenes or alkynes that can occur with other Lewis acids [1]. The regiospecificity is attributed to the dual role of the acetic acid ligands, which moderate the Lewis acidity of BF₃ and provide a proton source for the desilylation step [1]. While BF₃·OEt₂ can also effect similar transformations, the acetic acid complex offers the advantage of an intrinsic proton donor (acetic acid) within the same reagent, avoiding the need for separate addition of a proton source [2].

Allene Synthesis
Class-level
Regiospecific terminal allene formation; high yields and purity with single reagent.
Reported regiospecificity from single‑reagent delivery.
Class‑level inference; comparison to BF₃·OEt₂ qualitative.
Allene synthesis Organosilicon chemistry Protodesilylation

BF₃·2CH₃COOH Industrial Applications


Low-Viscosity PAO Lubricant Base Oil Synthesis

The BF₃/acetic acid complex enables 1-decene oligomerization at ambient temperature (30 °C) with >99.4% monomer conversion and >95.7% PAO yield, producing a product with a viscosity index of 134 and pour point of −53 °C [1]. This low-temperature operation reduces energy consumption compared to BF₃/alcohol systems that typically require 50–80 °C [1]. Catalyst recycling with partial fresh replenishment maintains product quality while lowering overall catalyst consumption [1].

Selective Carbonylation to Branched Carboxylic Acids

The BF₃·2CH₃COOH-containing mixed catalyst system (3BF₃·2CH₂ClCOOH + BF₃·2CH₃COOH) delivers near-quantitative yields of isobutyric acid from propylene or α-methylbutyric acid from n-butylenes at 95–105 °C and 200 atm CO [2]. BF₃·2CH₃COOH and its propionic acid analog both show high activity and stability, but the acetic acid complex offers an operational advantage because residual acetic acid is more readily removed during product purification than propionic acid [2][3].

Controlled Cationic Polystyrene Synthesis

In cationic styrene polymerization, BF₃·2CH₃COOH exhibits a solvent transfer constant intermediate between BF₃·CH₃CO₂H (higher transfer) and BF₃·O(C₂H₅)₂ (lower transfer), with the reverse order for spontaneous termination [4]. This kinetic profile provides an intrinsic molecular weight control mechanism: spontaneous termination limits chain growth without requiring external terminating agents, making it suitable for producing low-to-medium molecular weight polystyrenes with narrower dispersity [4].

Regiospecific Allene Synthesis for Pharma Intermediates

BF₃·2CH₃COOH effects the protodesilylation of propargyltrimethylsilanes to afford terminal allenes regiospecifically with excellent yields and high purity [5]. The reagent supplies both Lewis acid activation (via BF₃) and the requisite proton (via acetic acid) in a single formulation, eliminating the need for a separate Brønsted acid additive and simplifying multi-step pharmaceutical intermediate syntheses [5].

Application
Selection Property
Validation Focus
Low‑viscosity PAO synthesis
Ambient‑temperature catalytic activity
Monomer conversion and PAO yield reproducibility
Selective carbonylation
High catalytic stability and workup simplicity
Carboxylic acid yield and catalyst recyclability
Controlled cationic styrene polymerization
Intermediate kinetic profile for molecular weight control
Molecular weight and dispersity without external terminators
Regiospecific allene synthesis
Single‑reagent Lewis acid/proton delivery
Regiospecificity and yield of terminal allenes

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